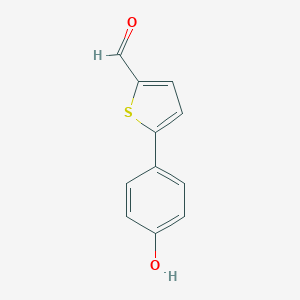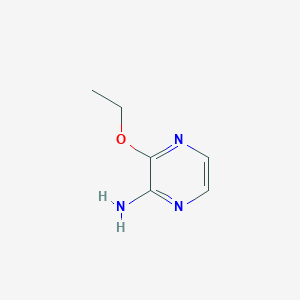![molecular formula C12H15N3OS B113255 4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 910443-40-2](/img/structure/B113255.png)
4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one” is a complex organic molecule. It contains a pyrazolone ring, which is a type of heterocyclic compound. The molecule also has an aminoethyl group (-NH2-CH2-CH2-) and a methylsulfanyl phenyl group (a phenyl ring with a -SCH3 attached), which could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrazolone core with an aminoethyl group at the 4-position and a methylsulfanyl phenyl group at the 5-position. The presence of these functional groups could confer certain chemical properties to the molecule, such as potential sites for further reactions .Chemical Reactions Analysis
The aminoethyl group and the methylsulfanyl phenyl group in the molecule could potentially participate in various chemical reactions. For example, the amino group (-NH2) is a common site for reactions such as acylation or alkylation. The sulfur atom in the methylsulfanyl group could also be involved in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aminoethyl group and the aromatic phenyl ring could affect its solubility, reactivity, and other properties .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on synthesizing and characterizing pyrazol-3-one derivatives, examining their structural properties through techniques like UV-vis, FT-IR spectroscopy, NMR, and X-ray crystallography. These studies provide foundational knowledge on the physical and chemical properties of pyrazolone compounds, enabling further exploration of their applications (Hayvalı, Unver, & Svoboda, 2010).
Pharmaceutical Applications
Some pyrazolone derivatives have been explored for their potential pharmaceutical applications. For instance, derivatives have been investigated for their antihyperglycemic properties in diabetic mice, suggesting the potential for developing new classes of antidiabetic medications (Kees et al., 1996).
Antimicrobial and Antifungal Activities
Several studies have synthesized pyrazolone compounds to assess their antimicrobial and antifungal activities. These compounds have been found to exhibit significant activity against various bacteria and fungi, indicating their potential as leads for developing new antimicrobial agents (Amani M. R. Alsaedi, Farghaly, & Shaaban, 2019).
Catalysis and Chemical Synthesis
Pyrazolone derivatives have been used as catalysts in chemical syntheses, such as in the preparation of tetrahydrobenzo[b]pyrans and pyrano[2,3-c]pyrazoles. This highlights their versatility and utility in facilitating a variety of chemical reactions (Maleki & Ashrafi, 2014).
Analytical and Sensor Applications
Research has also explored the use of pyrazolone compounds as chemosensors for detecting metal ions, demonstrating their potential in analytical chemistry for sensitive and selective detection applications (Asiri et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-aminoethyl)-5-(2-methylsulfanylphenyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-17-10-5-3-2-4-8(10)11-9(6-7-13)12(16)15-14-11/h2-5H,6-7,13H2,1H3,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRWAGUDAGNTJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=C(C(=O)NN2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

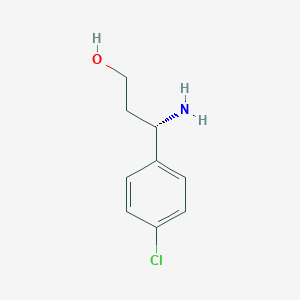
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113185.png)
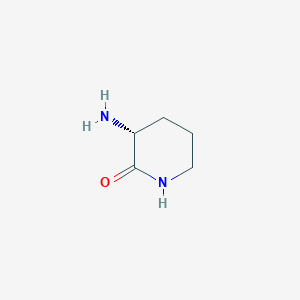
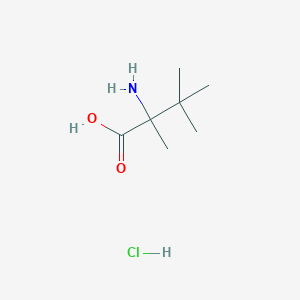
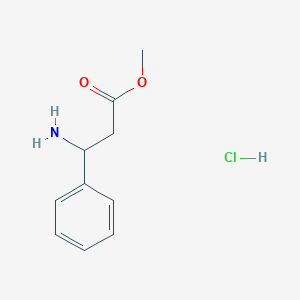
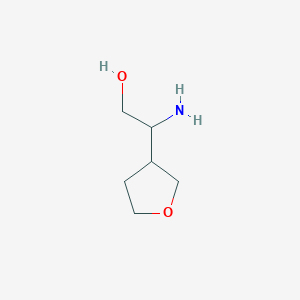
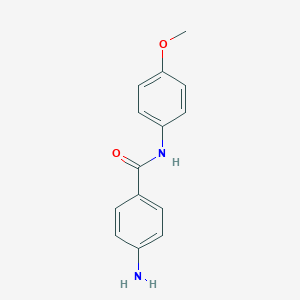
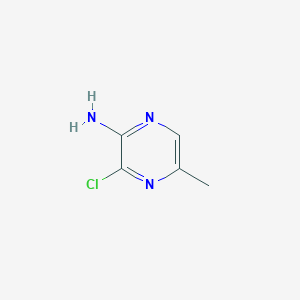
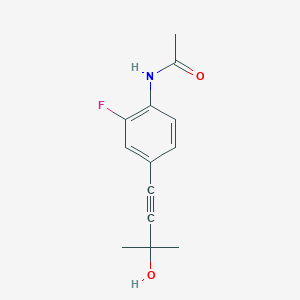
![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)
![2-[4-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113213.png)

